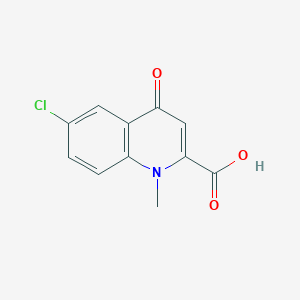

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 1267633-49-7) is a quinolone derivative with a molecular formula of C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . It is primarily utilized in research settings for structural and pharmacological studies, particularly due to its role as a precursor or analog in the development of receptor antagonists and antimicrobial agents. The compound exhibits a purity >98% and requires specific storage conditions: room temperature (short-term) or -80°C (long-term, up to 6 months) to maintain stability . Its solubility in dimethyl sulfoxide (DMSO) and aqueous buffers facilitates in vitro applications, though heating and sonication are recommended for optimal dissolution .

Properties

IUPAC Name |

6-chloro-1-methyl-4-oxoquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-13-8-3-2-6(12)4-7(8)10(14)5-9(13)11(15)16/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVLSJKLNLOGJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=O)C=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:

Condensation Reaction: The starting materials, such as aniline derivatives, are subjected to a condensation reaction with keto acids to form the quinoline core.

Chlorination: Chlorination of the quinoline core introduces the chlorine atom at the 6-position.

Methylation: Methylation of the nitrogen atom in the quinoline ring system results in the formation of the 1-methyl group.

Oxidation: The final step involves the oxidation of the quinoline derivative to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. Large-scale reactions are conducted under controlled conditions, including temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can further modify the quinoline core, introducing additional functional groups.

Reduction: Reduction reactions can reduce the quinoline core, altering its electronic properties.

Substitution: Substitution reactions can replace the chlorine atom or other substituents on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinoline-2-carboxylic acid derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 237.64 g/mol. Its structure features a quinoline core, which is known for conferring various biological activities. The presence of the chloro and carboxylic acid functional groups enhances its reactivity and solubility in biological systems.

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives based on quinoxaline scaffolds have shown promising results against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 1.9 to 7.52 µg/mL .

The mechanism of action appears to involve multiple pathways, including:

- Inhibition of Tyrosine Kinases: These enzymes play critical roles in cell signaling and proliferation.

- Induction of Apoptosis: The compounds can trigger programmed cell death in cancer cells.

- Tubulin Polymerization Inhibition: This disrupts the mitotic spindle formation during cell division.

2. Antimalarial Properties

Another significant application of this compound is its potential as an antimalarial agent. The quinoline derivatives have been studied for their efficacy against chloroquine-resistant malaria strains. A study focused on chirally defined side chain variants of related compounds demonstrated promising activity against malaria parasites, suggesting that modifications to the structure can enhance therapeutic efficacy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. Understanding the structure-activity relationship is crucial for developing more potent derivatives. The incorporation of different functional groups can significantly impact the pharmacokinetic properties and biological activity of these compounds.

Case Studies

Mechanism of Action

The mechanism by which 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves its interaction with biological targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The specific molecular targets and pathways involved depend on the application, such as antimicrobial or antimalarial activity.

Comparison with Similar Compounds

3-Substituted Kynurenic Acid Derivatives

- Examples: 3-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-6-chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (6a)** Key Differences: Substituent at position 3 (morpholine or isoquinoline groups) vs. the target compound’s unsubstituted position 3.

Fluoroquinolone Derivatives (e.g., Temafloxacin Intermediate)

- Example: 7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Key Differences: Fluorine at position 6, difluorophenyl at position 1, and carboxylic acid at position 3 vs. the target compound’s chlorine at position 6 and methyl at position 1. Impact: Fluoroquinolones exhibit enhanced antibacterial activity due to fluorine’s electronegativity and improved membrane penetration .

Endothelin Receptor Antagonists

- Example: 1,3,6-Trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives Key Differences: Alkoxy groups at position 6 and benzyl side chains vs. the target compound’s chloro and methyl groups. Impact: Alkoxy substituents at position 6 improved ETA receptor antagonism (IC₅₀ = 0.8 nM), highlighting the role of hydrophobic interactions in receptor binding .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on molecular weight and halogen content.

Biological Activity

6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, particularly against HIV and Hepatitis B viruses, as well as its structural characteristics and implications for drug design.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of 237.64 g/mol. Its structure includes a chloro group and a carboxylic acid functional group, which are crucial for its biological activity. The SMILES representation is CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)O .

Antiviral Activity

HIV-1 Inhibition

Research indicates that derivatives of this compound exhibit significant antiviral activity against HIV-1. One study found that a closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl)-quinoline-3-carboxylic acid, inhibited HIV-1 replication in human primary cells with an effective concentration (EC50) of approximately 1.5 µM. This compound targets the reverse transcriptase enzyme, demonstrating a low degree of cross-resistance with existing non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Hepatitis B Virus Activity

In vitro studies have also shown that quinoline derivatives can inhibit Hepatitis B virus (HBV) replication. Compounds similar to this compound demonstrated significant inhibition of HBV replication at concentrations around 10 µM . These findings suggest that the compound may serve as a promising candidate for further development in antiviral therapy.

The mechanism by which this compound exerts its antiviral effects primarily involves the inhibition of viral enzymes critical for replication. For HIV, it inhibits the reverse transcriptase enzyme, thereby preventing viral DNA synthesis in infected cells . This characteristic makes it a potential lead compound for designing new antiretroviral drugs.

Case Studies and Research Findings

Q & A

Q. How can the structural identity of 6-chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid be confirmed experimentally?

To confirm structural identity, use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the quinoline core, substituent positions (e.g., chlorine at C6, methyl at N1), and carboxylic acid group. Compare with reference data for similar quinolones .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns. For example, a molecular ion peak at m/z 255.03 (CHClNO) is expected .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H stretches (broad ~2500–3000 cm) .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves cyclocondensation of substituted anilines with β-keto esters or acrylates:

- Step 1 : React 6-chloro-2-aminobenzoic acid derivatives with ethyl 3-(dimethylamino)acrylate under acidic conditions to form the quinoline core .

- Step 2 : Methylate the N1 position using methyl iodide in the presence of a base (e.g., KCO) .

- Step 3 : Hydrolyze the ester group to the carboxylic acid using NaOH or HCl .

Q. What safety precautions are required during handling?

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as irritation may occur .

- Storage : Keep in a tightly sealed container in a dry, ventilated area at room temperature. Protect from light and moisture .

Q. How stable is this compound under typical laboratory conditions?

- Thermal Stability : Decomposes above 250°C. Avoid prolonged exposure to heat .

- Light Sensitivity : Store in amber glass vials to prevent photodegradation .

- Hydrolytic Stability : The carboxylic acid group may esterify in alcoholic solvents; use inert solvents (e.g., DMSO, DMF) for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., AlCl) to accelerate cyclization steps. Evidence shows AlCl improves yields in quinoline syntheses by 15–20% .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility. For example, DMF increases cyclocondensation efficiency by reducing side reactions .

- Temperature Control : Maintain reaction temperatures between 80–100°C to balance reaction rate and byproduct formation .

Q. What advanced analytical methods resolve ambiguities in structural characterization?

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., methyl group orientation at N1) by growing single crystals and analyzing unit cell parameters .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons at C5 and C7) and confirm coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric fragments (e.g., Cl vs. CF substitutions) with sub-ppm accuracy .

Q. What biological activities are associated with structural analogs of this compound?

- Antibacterial Activity : Fluoroquinolone analogs (e.g., 6-fluoro substitution) inhibit DNA gyrase in E. coli (MIC: 0.5–2 µg/mL) .

- Anticancer Potential : Derivatives with pyridinyl or thiazole substituents show moderate activity against HeLa cells (IC: 10–50 µM) .

- Structure-Activity Relationship (SAR) : Chlorine at C6 enhances membrane permeability, while the carboxylic acid group is critical for target binding .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

- Docking Studies : Model interactions with bacterial gyrase (PDB: 1KZN) to predict binding affinities. For example, methyl at N1 may reduce steric hindrance in the active site .

- QSAR Analysis : Correlate logP values with antibacterial activity; optimal logP ranges (1.5–2.5) improve cellular uptake .

- DFT Calculations : Evaluate electron density at C7 to predict sites for electrophilic substitutions (e.g., fluorination) .

Q. What strategies mitigate degradation during long-term storage?

Q. How do substituent modifications impact solubility and bioavailability?

- Carboxylic Acid Prodrugs : Esterify the COOH group (e.g., ethyl ester) to enhance lipophilicity (logP increase by ~1.5 units) .

- PEGylation : Attach polyethylene glycol chains to improve aqueous solubility (>50 mg/mL in PBS) .

- Salt Formation : Prepare sodium or potassium salts to increase dissolution rates in physiological buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.